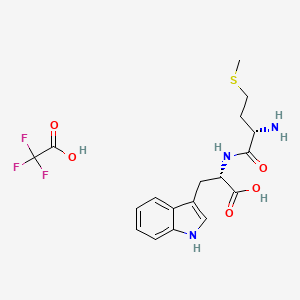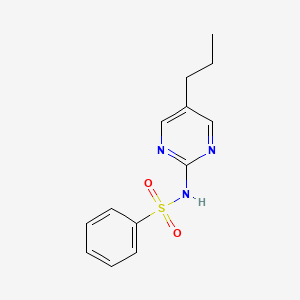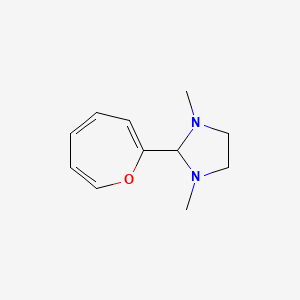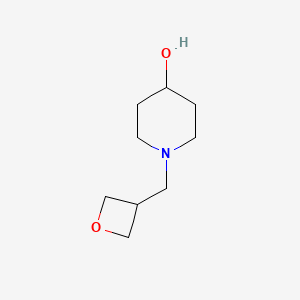![molecular formula C16H13N3O3 B12936468 1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole CAS No. 61320-50-1](/img/structure/B12936468.png)
1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole is an organic compound that features a nitrobenzyl group attached to a phenyl ring, which is further connected to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole typically involves the following steps:
Formation of Benzyl Ether: The nitrobenzyl group is then attached to the phenyl ring through an etherification reaction, often using a base such as sodium hydride.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzyl ethers.
Applications De Recherche Scientifique
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the design of photo-responsive polymer networks and smart coatings.
Mécanisme D'action
The mechanism of action of 1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, as a photoremovable protecting group, it undergoes photolysis upon exposure to light, leading to the release of the protected functional group. In antiviral applications, it inhibits deubiquitinase enzymes, thereby preventing the replication of viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzyl Alcohol: Similar in structure but lacks the imidazole ring.
2-Nitrobenzyl Chloride: Contains a chloride group instead of the imidazole ring.
2-Nitrobenzyl Bromide: Contains a bromide group instead of the imidazole ring.
Uniqueness
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole is unique due to the presence of both the nitrobenzyl group and the imidazole ring, which confer distinct chemical properties and potential applications. Its ability to act as a photoremovable protecting group and its antiviral activity make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
61320-50-1 |
|---|---|
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
1-[2-[(2-nitrophenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-6-2-1-5-13(14)11-22-16-8-4-3-7-15(16)18-10-9-17-12-18/h1-10,12H,11H2 |
Clé InChI |
YMNXVPMZBYLODK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC=C2N3C=CN=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)










![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)

